molecular formula C6H6BrNS B1519386 4-Bromo-2-cyclopropyl-thiazole CAS No. 1086381-69-2

4-Bromo-2-cyclopropyl-thiazole

Cat. No. B1519386
CAS RN: 1086381-69-2
M. Wt: 204.09 g/mol
InChI Key: UJFDCZNRQSUMIF-UHFFFAOYSA-N
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Description

“4-Bromo-2-cyclopropyl-thiazole” is a chemical compound with the CAS Number: 1086381-69-2 . It has a molecular weight of 204.09 and its linear formula is C6H6BrNS .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-cyclopropyl-thiazole” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a bromine atom at the 4th position and a cyclopropyl group at the 2nd position .


Physical And Chemical Properties Analysis

“4-Bromo-2-cyclopropyl-thiazole” is a clear liquid with a molecular weight of 204.09 . The density is 1.8±0.1 g/cm3 and the boiling point is 259.3±13.0 °C at 760 mmHg .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “4-Bromo-2-cyclopropyl-thiazole”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have also been associated with analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

“4-Bromo-2-cyclopropyl-thiazole” may have potential anti-inflammatory properties . Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to exhibit antimicrobial and antifungal activities . These properties make them useful in the development of new drugs for treating various bacterial and fungal infections.

Antiviral Activity

Thiazole compounds have shown potential for antiviral activity . This suggests that “4-Bromo-2-cyclopropyl-thiazole” could be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

“4-Bromo-2-cyclopropyl-thiazole” has demonstrated potent effects on prostate cancer . This suggests potential applications in the development of new antitumor or cytotoxic drug molecules with lesser side effects.

Safety and Hazards

The safety data sheet for “4-Bromo-2-cyclopropyl-thiazole” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While specific future directions for “4-Bromo-2-cyclopropyl-thiazole” are not available in the retrieved data, thiazole derivatives are a focus of ongoing research due to their wide range of biological activities. They are often used as building blocks in the synthesis of various pharmaceuticals .

properties

IUPAC Name

4-bromo-2-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-5-3-9-6(8-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFDCZNRQSUMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669492
Record name 4-Bromo-2-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyclopropyl-thiazole

CAS RN

1086381-69-2
Record name 4-Bromo-2-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-cyclopropyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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